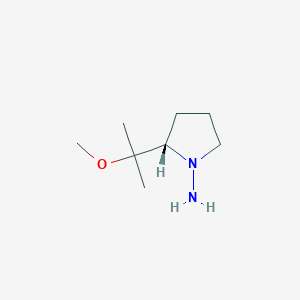

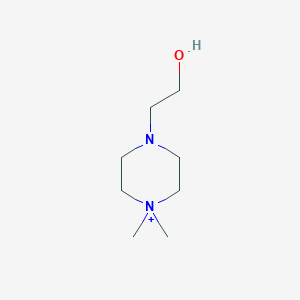

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine, often involves reactions of amines with suitable precursors. One approach includes the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles, demonstrating a method to create pyrrolidin-1-yl derivatives (Smolobochkin et al., 2019).

Molecular Structure Analysis

X-ray structural analysis is a critical tool in confirming the molecular structure of synthesized compounds. For example, a study on the structural determination of pyrrolidine derivatives provided insight into the arrangement and confirmation of atoms within similar molecules, aiding in understanding the stereochemistry and molecular geometry crucial for the function of (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine (Chiaroni et al., 1997).

Chemical Reactions and Properties

The reactivity and chemical properties of pyrrolidin-1-amine derivatives are influenced by their functional groups. Research on the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through reactions with amines highlights the versatility and reactivity of these compounds under various conditions, offering insights into potential reactions involving (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine (Aquino et al., 2015).

Applications De Recherche Scientifique

The scientific interest in pyrrolidine and its derivatives, such as “(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine,” stems from their broad applicability in medicinal chemistry for the treatment of various diseases. The pyrrolidine ring is a saturated scaffold that allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage through the phenomenon called "pseudorotation." This versatile scaffold has been utilized to design bioactive molecules with target selectivity, highlighting the significant role of pyrrolidine derivatives in drug discovery (Li Petri et al., 2021).

Role in Synthesis of N-Heterocycles

Amines, including “(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine,” serve as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters, contributing to the synthesis of N-heterocycles. This methodology provides access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds. The review by Philip et al. (2020) underscores the importance of chiral sulfinamides, including tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles via sulfinimines, highlighting the versatility and applicability of amine-based compounds in the development of novel pharmaceuticals and materials (Philip et al., 2020).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, including aromatic and aliphatic amines, presents environmental challenges due to their persistence and potential toxicity. Advanced oxidation processes (AOPs) have emerged as effective strategies for mineralizing such compounds, improving the efficacy of overall treatment schemes. Bhat and Gogate (2021) review the application of AOPs in the degradation of various nitrogen-containing compounds, including aromatic amines, highlighting the role of external energy and chemical agents in cleaving the amine structure through catalytic degradation and generating hydroxyl radicals. This critical analysis provides insights into the mechanisms of degradation and the influence of process parameters on the efficacy of AOPs in addressing environmental contamination by nitrogen-containing compounds (Bhat & Gogate, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2,11-3)7-5-4-6-10(7)9/h7H,4-6,9H2,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFWMHRLLPDMCC-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCCN1N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369339 |

Source

|

| Record name | SBB017511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine | |

CAS RN |

118535-61-8 |

Source

|

| Record name | SBB017511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B37884.png)

![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)